molecular formula C7H6ClI B1596089 1-(Chloromethyl)-4-iodobenzene CAS No. 54589-53-6

1-(Chloromethyl)-4-iodobenzene

Cat. No.: B1596089
CAS No.: 54589-53-6
M. Wt: 252.48 g/mol
InChI Key: IACBULCMHGPEBX-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-iodobenzene is an aromatic compound characterized by a benzene ring substituted with a chloromethyl group and an iodine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-iodobenzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-iodotoluene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically proceeds under acidic conditions, with the formaldehyde carbonyl being protonated to make the carbon more electrophilic, which is then attacked by the aromatic pi-electrons .

Industrial Production Methods: Industrial production of this compound often employs similar chloromethylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as zinc chloride or other Lewis acids are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Chloromethyl)-4-iodobenzene has diverse applications in scientific research:

Comparison with Similar Compounds

  • 1-(Chloromethyl)-4-bromobenzene
  • 1-(Chloromethyl)-4-fluorobenzene
  • 1-(Chloromethyl)-4-chlorobenzene

Comparison: 1-(Chloromethyl)-4-iodobenzene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property enhances its reactivity in coupling reactions compared to its bromine, chlorine, or fluorine analogs . The iodine atom also facilitates easier oxidative addition, making it a preferred choice in certain synthetic applications.

Properties

IUPAC Name

1-(chloromethyl)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACBULCMHGPEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355767
Record name 1-(chloromethyl)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54589-53-6
Record name 1-(chloromethyl)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)-4-iodobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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